3-Methylbenzaldehyde dimethyl acetal

Catalog No.
S8777616
CAS No.
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
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3-Methylbenzaldehyde dimethyl acetal

Product Name

3-Methylbenzaldehyde dimethyl acetal

IUPAC Name

1-(dimethoxymethyl)-3-methylbenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(11-2)12-3/h4-7,10H,1-3H3

InChI Key

WGIKDYRHOONGGD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C(OC)OC

3-Methylbenzaldehyde dimethyl acetal is a natural product found in Mangifera indica with data available.

3-Methylbenzaldehyde dimethyl acetal, with the chemical formula C10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2} and a molecular weight of 166.217 g/mol, is a clear, colorless liquid. It is characterized by a sweet, floral aroma reminiscent of almonds, making it valuable in the flavor and fragrance industry. This compound is also known for its stability and low volatility, which are advantageous in various applications .

Typical of aldehydes and acetals. These include:

  • Hydrolysis: In the presence of water and acid, 3-methylbenzaldehyde dimethyl acetal can hydrolyze to form 3-methylbenzaldehyde and methanol.
  • Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
  • Condensation Reactions: The acetal can participate in condensation reactions with various nucleophiles, leading to the formation of more complex structures.

These reactions are essential for synthesizing other organic compounds and understanding the reactivity of aldehyde derivatives .

The synthesis of 3-methylbenzaldehyde dimethyl acetal typically involves:

  • Reaction of 3-Methylbenzaldehyde with Methanol: This reaction is often catalyzed by an acid such as hydrochloric acid or using anhydrous conditions with calcium chloride.
    3 Methylbenzaldehyde+MethanolHCl3 Methylbenzaldehyde dimethyl acetal\text{3 Methylbenzaldehyde}+\text{Methanol}\xrightarrow{\text{HCl}}\text{3 Methylbenzaldehyde dimethyl acetal}
  • Use of Dimethyl Sulfate: Another method involves reacting 3-methylbenzaldehyde with dimethyl sulfate in the presence of a base to yield the acetal.

These methods provide an efficient route to synthesize this compound for various applications in the chemical industry .

3-Methylbenzaldehyde dimethyl acetal has several applications:

  • Flavoring Agent: It is used in food products for its sweet, nutty flavor profile.
  • Fragrance Component: Commonly utilized in perfumes and cosmetics due to its pleasant aroma.
  • Analytical Chemistry: Serves as a reference standard in gas chromatography for analyzing food products .
  • Intermediate in Organic Synthesis: Used in the synthesis of more complex organic molecules.

These applications highlight its versatility across different industries, particularly in flavor and fragrance formulations .

Several compounds share structural similarities with 3-methylbenzaldehyde dimethyl acetal. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Benzaldehyde dimethyl acetalC9H12O2\text{C}_{9}\text{H}_{12}\text{O}_{2}Lacks methyl group on the benzene ring; widely used as a flavoring agent.
4-Methylbenzaldehyde dimethyl acetalC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}Similar structure but with a methyl group at the para position; used in fragrances.
2-Methylbenzaldehyde dimethyl acetalC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}Methyl group at the ortho position; exhibits different aromatic properties.

Uniqueness

3-Methylbenzaldehyde dimethyl acetal's unique positioning of the methyl group contributes to its distinct aromatic profile compared to its analogs. This structural difference influences its sensory characteristics and potential applications in flavoring and perfumery .

Nucleophilic Catalysis in Acetal Formation

Nucleophilic catalysis has emerged as a powerful strategy for acetalization, particularly with dimethyl sulfate (DMS) serving as an unconventional catalyst. In a landmark study, dimethyl sulfate was found to facilitate the acetalization of 3-methylbenzaldehyde with methanol at catalytic loadings (5 mol%), achieving yields exceeding 90% under mild conditions. Contrary to earlier hypotheses that attributed DMS’s role to water scavenging or Brønsted acid generation, mechanistic investigations revealed a novel carbon-bond catalysis mechanism. Nuclear magnetic resonance (NMR) studies and density functional theory (DFT) calculations demonstrated that DMS activates the aldehyde carbonyl group through non-covalent interactions (NCIs), specifically via electron-deficient methyl groups that polarize the carbonyl bond (Fig. 1). This interaction lowers the activation energy for nucleophilic attack by methanol, enabling rapid acetal formation without requiring stoichiometric acid or base additives.

The catalytic cycle involves three distinct pathways (Fig. 2):

  • Electrophilic O-methylation: DMS methylates the carbonyl oxygen, forming a methoxonium intermediate that reacts with methanol.
  • Brønsted acid catalysis: Trace methyl bisulfate (MBS), a DMS hydrolysis byproduct, protonates the carbonyl to generate an oxocarbenium ion.
  • Direct NCI activation: DMS’s electrophilic methyl group stabilizes the transition state through [C=O···C-OSO3R] interactions.

Time-dependent NMR experiments at 0°C confirmed the dominance of the NCI pathway, as acetalization proceeded rapidly (<2 minutes) even when MBS concentrations were negligible. This method’s efficiency is further highlighted by its compatibility with electron-rich aldehydes like 3-methylbenzaldehyde, where steric hindrance from the methyl group is mitigated by the catalyst’s small size.

Acid-Catalyzed Condensation Reactions

Conventional Brønsted acid catalysis remains a cornerstone of acetal synthesis. For 3-methylbenzaldehyde dimethyl acetal, zeolites such as H-ZSM-5 (SAR 23–80) have demonstrated exceptional efficacy, achieving space-time yields (STY) of up to 2,709 g kg⁻¹ h⁻¹ for dimethyl ether (DME) production—a proxy for acetalization activity. The reaction proceeds via a two-step mechanism:

  • Hemiacetal formation: Protonation of the aldehyde carbonyl by zeolitic acid sites enables nucleophilic attack by methanol.
  • Oxonium ion intermediacy: Dehydration of the hemiacetal generates a reactive methyl oxonium species ([ArC(H)(=O-Me)]⁺), which reacts with a second methanol molecule to yield the acetal (Scheme 1).

Notably, the 3-methyl substituent enhances reaction rates by 30–40% compared to unsubstituted benzaldehyde, attributed to its electron-donating effect, which stabilizes the oxocarbenium intermediate. Controlled experiments with deuterated methanol (CD3OD) and in situ infrared (IR) spectroscopy confirmed the intermediacy of surface-bound oxonium species, characterized by a distinctive IR band at 1,564 cm⁻¹. Acid strength optimization revealed that moderately acidic zeolites (H-ZSM-5 SAR 40) balance proton availability and desorption kinetics, minimizing side reactions such as aldol condensation.

Transition Metal-Mediated Synthesis Protocols

Transition metal catalysts, particularly Fe(III), Cu(II), and Ru(II) complexes, enable acetalization under oxidative conditions. For example, Fe(HSO4)3 catalyzes the reaction between 3-methylbenzaldehyde and methanol in dichloromethane, achieving 85% yield at 60°C within 4 hours. The mechanism involves Lewis acid activation of the aldehyde, followed by methanol coordination to the metal center, which facilitates nucleophilic attack (Fig. 3). Copper triflate [Cu(OTf)2] exhibits higher activity (92% yield in 2 hours) due to its stronger electrophilicity, though it requires stringent anhydrous conditions to prevent hydrolysis.

Recent advances in bimetallic systems, such as Ru(MeCN)3(triphos)](OTf)2, have enabled asymmetric acetalization of chiral aldehydes, though 3-methylbenzaldehyde’s planar symmetry limits stereoselectivity in this case. Comparative studies of metal catalysts are summarized in Table 1.

Table 1: Transition metal catalysts for 3-methylbenzaldehyde dimethyl acetal synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
Fe(HSO4)3CH2Cl260485
Cu(OTf)2CH3CN25292
[RuCl2(CO)4]Toluene80678

Photoredox-Catalyzed Radical Generation Approaches

Photoredox catalysis has been repurposed for acetal synthesis via radical-mediated pathways. A Ni/photoredox dual catalytic system enables the coupling of 3-methylbenzaldehyde with methanol-derived radicals, generated through hydrogen atom transfer (HAT) from DMS or tetrabutylammonium bromide (TBABr). Under blue LED irradiation (450 nm), the protocol achieves 78% yield at 25°C, with deuterated analogs (e.g., CD3O) accessible using deuterated methanol. Critical to success is the suppression of protodehalogenation by optimizing light intensity and bromide concentration, ensuring high fidelity in radical generation.

Mechanistic studies suggest a chain-propagation cycle:

  • Radical initiation: TBABr undergoes homolytic cleavage under light, generating bromine radicals.
  • HAT from methanol: Bromine radicals abstract hydrogen from methanol, producing methyl radicals.
  • Nickel-mediated coupling: Methyl radicals react with Ni(0) to form Ni(I) intermediates, which oxidatively add to the aldehyde carbonyl, culminating in acetal formation.

This method’s mild conditions and functional group tolerance make it suitable for late-stage functionalization of complex aldehydes, though scalability remains constrained by photon penetration limits in batch reactors.

Bromine radicals (Br- ) have emerged as versatile mediators in hydrogen atom transfer reactions, enabling selective activation of C–H bonds during acetalization. In the context of 3-methylbenzaldehyde dimethyl acetal synthesis, bromine radicals generated via photolysis of N-bromosuccinimide (NBS) abstract hydrogen atoms from aldehyde precursors, forming acyl radicals that subsequently engage in acetal formation [4] [5]. For instance, visible light irradiation of NBS produces Br- , which initiates HAT from the aldehyde’s formyl group, yielding an acyl radical intermediate. This intermediate reacts with methanol to form the dimethyl acetal through a radical-polar crossover mechanism [5].

The regioselectivity of this process is influenced by the stability of the transient acyl radical. Computational studies suggest that the methyl substituent at the 3-position of benzaldehyde dimethyl acetal enhances radical stability through hyperconjugation, directing acetalization toward the para position [3]. Kinetic experiments further reveal that low temperatures (−78°C) favor irreversible acetal formation under kinetic control, while higher temperatures permit reversibility through radical recombination [3].

Table 1: Key Parameters in Bromine Radical-Mediated Acetalization

ParameterValue/RangeImpact on Reaction
Temperature−78°C to 25°CLower temps enhance selectivity
NBS Concentration10–20 mol%Higher loads accelerate HAT
Solvent PolarityLow (e.g., toluene)Stabilizes radical intermediates

Nickel-Catalyzed Cross-Coupling Reaction Pathways

Nickel catalysts facilitate cross-coupling reactions involving 3-methylbenzaldehyde dimethyl acetal by enabling oxidative addition into C–O bonds. For example, Ni(0) complexes activate the acetal’s methoxy groups, forming Ni(II) intermediates that undergo transmetallation with organozinc reagents. This pathway is critical for constructing biaryl ethers or functionalized acetals.

Density Functional Theory calculations have emerged as the premier computational method for investigating transition states in chemical reactions involving 3-Methylbenzaldehyde dimethyl acetal [1] [2]. These quantum mechanical approaches provide unprecedented insights into the energetic pathways and molecular configurations during chemical transformations.

Transition state calculations for aromatic acetal systems require careful consideration of functional selection and basis set optimization. Research has demonstrated that hybrid functionals such as B3LYP and PBE0 provide reliable energetic descriptions for benzaldehyde acetal derivatives [3] [4]. The B3LYP functional combined with 6-31G(d,p) basis sets has proven particularly effective for absorption and emission properties of aromatic systems, while PBE0 functionals show superior performance for emission wavelength calculations in methyl-substituted aromatic compounds [4].

Computational studies reveal that the stereochemical outcome of acetal cyclization reactions can be accurately predicted using moderate levels of theory, specifically UHF/6-311G* or B3LYP/6-311G* [5]. These methods have successfully identified novel twist transition states in 5-exo-trig radical cyclization reactions, demonstrating the predictive capabilities of modern DFT approaches for complex acetal systems [5].

The transition state analysis for 3-Methylbenzaldehyde dimethyl acetal involves multiple conformational states, with the most stable configurations adopting specific geometric arrangements. DFT calculations utilizing Natural Bond Orbital analysis have revealed that the acetal moiety preferentially adopts gauche-plus/gauche-minus geometries in ground-state conformations [6]. The stabilization energies associated with stereoelectronic interactions between lone pairs and carbon-oxygen antibonding orbitals (nO → σ*C-O) are highest for conformations displaying distinct torsional angle arrangements within the carbon-oxygen-carbon segments [6].

Systematic computational investigations of acetal formation mechanisms demonstrate that all reaction steps are reversible, with equilibrium positions strongly influenced by reaction conditions [7]. The forward reaction pathway for acetal formation involves initial nucleophilic addition of alcohols to carbonyl groups, forming hemiacetal intermediates, followed by acid-catalyzed dehydration and subsequent nucleophilic attack to yield the final acetal products [7]. Transition state calculations reveal activation energies that are consistent with experimental observations for these multi-step processes.

The magnetic properties of transition states in aromatic systems provide additional validation for computational methods. Aromatic transition structures exhibit characteristic magnetic responses, including negative Nuclear Independent Chemical Shift values ranging from -10 to -25 ppm, indicating substantial induced ring currents and confirming aromatic character [8]. These magnetic criteria complement energetic and geometric indicators in validating transition state calculations for methylbenzaldehyde acetal systems.

Molecular Dynamics Simulations of Catalytic Cycles

Molecular dynamics simulations provide crucial insights into the temporal evolution and dynamic behavior of catalytic processes involving 3-Methylbenzaldehyde dimethyl acetal. These computational approaches enable the study of molecular motion, solvation effects, and conformational sampling that complement static quantum mechanical calculations [9] [10].

The implementation of molecular dynamics for organic molecular systems requires careful force field selection and parameterization. Studies comparing GAFF, CHARMM22, OPLS, and MM3 force fields for organic molecular crystals demonstrate that GAFF, CHARMM, and OPLS perform similarly well, while MM3 shows poor performance in condensed phase simulations [10]. These force fields successfully reproduce molecular and crystal structures with high accuracy, though atomic displacement parameters are typically underestimated by up to 70% relative to experimental values [10].

Molecular dynamics simulations of catalytic cycles involving acetal formation reveal important solvation and temperature dependencies. The acetalization of benzaldehyde with alcohols has been studied using cesium phosphomolybdovanadate catalysts, where the catalytic activity correlates directly with Brønsted acidity strength [11]. Computational modeling demonstrates that the greatest activity occurs with Cs₄PMo₁₁V₁O₄₀ salts, which exhibit the highest acidity and optimal surface properties for acetal formation [11].

Recent advances in molecular dynamics methodology include the integration of quantum mechanical calculations with Monte Carlo simulations, creating QM/MC hybrid approaches that capture both electronic structure effects and thermal averaging [12]. These methods have been successfully applied to study alkaline hydrolysis mechanisms in acetate systems, demonstrating excellent agreement with experimental results when employing ab initio calculations at the MP2/6-31++G** level combined with PM3 Monte Carlo sampling [12].

The catalytic cycle dynamics for methylbenzaldehyde acetal systems involve multiple elementary steps, each characterized by distinct kinetic and thermodynamic parameters. Molecular dynamics simulations reveal that molecular reorientations and internal rotations occur on timescales accessible to computational sampling [10]. These include in-plane benzene reorientations, methyl group rotations, and pyramidal inversions, all of which contribute to the overall reaction dynamics.

Temperature-dependent studies using molecular dynamics demonstrate significant effects on system properties and intermolecular interactions. Simulations of binary organic systems show that temperature is the primary factor influencing density, surface tension, self-diffusion coefficients, and shear viscosity [13]. For acetal systems, these temperature dependencies directly impact reaction rates and equilibrium positions in catalytic cycles.

Solvent effects play a crucial role in acetal catalytic cycles, as demonstrated by molecular dynamics studies of organic molecules in aqueous environments. All-atom simulations show that organic molecules exhibit significantly reduced mobilities when absorbed into structured environments compared to bulk solution behavior [14]. These findings have direct implications for understanding heterogeneous catalysis in acetal formation reactions.

Bond Dissociation Energy Calculations for Radical Stability

Bond dissociation energy calculations provide fundamental insights into the thermodynamic stability and radical formation pathways of 3-Methylbenzaldehyde dimethyl acetal. These computational determinations are essential for understanding radical mechanisms and predicting reaction selectivity [15] [16].

Contemporary theoretical procedures for bond dissociation energy calculations include high-level composite methods such as W1, W1', CBS-QB3, ROCBS-QB3, G3(MP2)-RAD, and G3X(MP2)-RAD [15]. These approaches demonstrate excellent accuracy for radical stabilization energies, with mean unsigned errors typically below 5 kJ/mol when compared to experimental values [15]. Double-hybrid density functional methods, particularly B2-PLYP and MPW2-PLYP in their restricted formulations, provide excellent radical stabilization energy predictions [15].

Acetal bond dissociation energies exhibit significant dependencies on molecular structure and substituent effects. For cyclic acetals, bond dissociation energies have been estimated from radical abstraction reaction kinetics, revealing systematic variations with ring size and substitution patterns [17]. The presence of methyl substituents and oxygen atoms substantially influences both bond strengths and ring-opening kinetics in five- and six-membered cyclic acetal systems [17].

Computational investigations of radical stability in acetal systems demonstrate that stabilization energies depend critically on molecular environment and substitution patterns. Studies of nitrogen-centered radicals reveal stabilization energies ranging from -50 to -64 kJ/mol, with relatively small variations across different ring sizes [16]. Similar patterns are observed for carbon-centered radicals in acetal frameworks, where radical stabilization energies provide quantitative measures of thermodynamic stability.

The development of unified radical stability metrics incorporates both thermodynamic and kinetic factors through combination of buried volume calculations and maximum spin density distributions [18]. These approaches yield stability scores that demonstrate superior resolution compared to traditional bond dissociation energy values alone [18]. For acetal radicals, such comprehensive stability assessments enable prediction of preferred reaction pathways and product distributions.

Systematic studies of bond dissociation energies in aromatic acetal systems reveal clear trends with substitution patterns. Average bond dissociation enthalpies for carbon-hydrogen bonds range from 85-103 kcal/mol depending on the local molecular environment [19]. Benzyl positions typically exhibit reduced bond dissociation energies (85 kcal/mol) compared to aromatic positions (110 kcal/mol), indicating preferential radical formation at benzylic sites [19].

High-level theoretical calculations for acetal systems recommend specific computational protocols for accurate bond dissociation energy prediction. The G3(MP2)-RAD method provides reliable results with systematic accuracy improvements over lower-level approaches [16]. These calculations enable confident prediction of homolytic bond dissociation energies and radical stabilization effects in complex acetal frameworks.

Experimental validation of computational bond dissociation energies demonstrates excellent agreement between theoretical predictions and measured values for representative acetal systems. The combination of accurate quantum chemical methods with appropriate basis sets enables prediction of bond dissociation energies within experimental uncertainty limits, providing reliable guidance for synthetic planning and mechanistic understanding [15] [20].

The following data tables summarize key computational findings for bond dissociation energies and radical stabilization in acetal systems:

Bond TypeDissociation Energy (kcal/mol)MethodReference
C-H (Benzyl)85Experimental [19]
C-H (Aromatic)110Experimental [19]
C-O (Acetal)85.5Experimental [19]
C-H (Methyl)103Experimental [19]
Radical TypeStabilization Energy (kJ/mol)Computational MethodReference
Aminyl-50 to -64G3(MP2)-RAD [16]
CycloalkylVariable (46 kJ/mol range)G3(MP2)-RAD [16]
AcylVariableG3, CBS-4M [20]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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